Asparaginol

Description

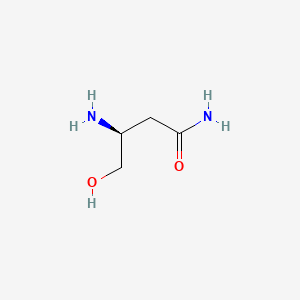

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-3(2-7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZJFMXMDLPIAN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190473 | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36983-58-1 | |

| Record name | Asparaginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036983581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparaginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Asparaginol

Laboratory Synthesis Routes for Asparaginol and its Stereoisomers

The preparation of this compound in the laboratory can be achieved through several synthetic routes, primarily involving the reduction of asparagine or its derivatives. The choice of method often depends on the desired stereochemistry and the need for protecting groups.

Chemoselective Protection and Deprotection Strategies for this compound

The presence of multiple reactive functional groups in this compound—a primary amine, a primary alcohol, and a primary amide—necessitates the use of protecting groups during chemical synthesis to ensure regioselectivity. peptide.com The choice of protecting groups is guided by the principles of orthogonal protection, where each group can be removed under specific conditions without affecting the others. peptide.com

Amine Protection (e.g., Fmoc, Boc)

The α-amino group of this compound is commonly protected with either the fluorenylmethyloxycarbonyl (Fmoc) or the tert-butyloxycarbonyl (Boc) group, which are central to solid-phase peptide synthesis (SPPS). peptide.comuci.edu

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comuci.edu This mild deprotection condition makes the Fmoc strategy widely used in modern peptide synthesis. uci.edu Fmoc-L-asparaginol is a commercially available building block used in peptide synthesis. nsf.gov

The Boc group is acid-labile and is removed with strong acids such as trifluoroacetic acid (TFA). uci.eduorganic-chemistry.org While the Boc strategy often involves harsher deprotection conditions compared to the Fmoc strategy, it remains valuable in specific applications. uci.edu Boc-L-asparaginol is also a key intermediate in chemical synthesis. sigmaaldrich.com

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile, mild deprotection. peptide.comuci.edu |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Acid-labile. uci.eduorganic-chemistry.org |

Side-Chain Modifications and Protecting Groups (e.g., tert-butyl)

The primary amide in the side chain of asparagine can undergo undesirable side reactions, such as dehydration to a nitrile, during activation for peptide coupling. biosynth.comcapes.gov.br To prevent this, the side chain is often protected. A common protecting group for the side-chain amide of asparagine is the trityl (Trt) group . medchemexpress.compeptide.comsigmaaldrich.com The Trt group enhances the solubility of the amino acid derivative and is removed with TFA. peptide.comsigmaaldrich.com For instance, Fmoc-Asn(Trt)-OH is a widely used derivative in SPPS. medchemexpress.compeptide.comsigmaaldrich.com

In the context of this compound, while the primary alcohol itself can be protected, a common strategy involves derivatizing the parent asparagine before reduction. For example, the side-chain carboxyl group of aspartic acid, a precursor to asparagine, is often protected as a tert-butyl (tBu) ester . rsc.orgsigmaaldrich.com This protection strategy is part of the Fmoc/tBu orthogonal protection scheme in peptide synthesis. rsc.org The synthesis of Nα-Fmoc-Nγ-tert-butyl-L-asparaginol has been reported, indicating the use of a tert-butyl group for side-chain modification/protection. sigmaaldrich.com

Incorporation of this compound into Peptidic and Non-Peptidic Scaffolds

The incorporation of this compound into peptidic and non-peptidic scaffolds is a strategy to create peptidomimetics with enhanced properties. nih.govnih.govchemrxiv.org Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation and better pharmacokinetic profiles. nih.gov

This compound can be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. peptide.com The protected this compound derivative, such as Fmoc-L-asparaginol, is coupled to the growing peptide chain on a solid support. peptide.comnsf.gov The process involves the iterative deprotection of the N-terminal amine and coupling of the next protected amino acid until the desired sequence is assembled. peptide.com

The synthesis of glycopeptides containing asparagine has been explored, and similar methodologies can be envisioned for this compound to create novel glycopeptidomimetics. nih.gov Furthermore, this compound can serve as a chiral building block for the synthesis of more complex non-peptidic molecules, where its functional groups can be further elaborated to construct diverse molecular architectures. nih.gov The synthesis of asparagine derivatives of other molecules, such as aminobenzylpenicillin, highlights the utility of the asparagine scaffold in developing new bioactive compounds.

Solid-Phase Peptide Synthesis (SPPS) Applications utilizing this compound Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a growing peptide chain is anchored to an insoluble polymer support. bachem.com this compound and its derivatives are effectively incorporated into peptide sequences using this method, serving as non-canonical building blocks to introduce specific structural and functional features. vulcanchem.commyskinrecipes.com

The successful integration of this compound into a peptide sequence via SPPS necessitates the use of protecting groups to prevent unwanted side reactions. The most common strategy is the Fluorenylmethyloxycarbonyl (Fmoc) approach, where the α-amino group of this compound is protected with an Fmoc group. altabioscience.comnih.gov This group is stable during the coupling reaction but can be readily removed under mild basic conditions, typically with piperidine, to allow for the next amino acid to be added to the sequence. nih.gov

A significant challenge in the synthesis of asparagine-containing peptides is the potential for side-chain amide dehydration during the carboxyl activation step, which leads to the formation of a β-cyanoalanine residue. nih.govcapes.gov.br To circumvent this and other side reactions, as well as to improve solubility, the side-chain amide of asparagine (and by extension, this compound) is often protected. nih.govgoogle.com Commonly used side-chain protecting groups include the trityl (Trt) group and super-acid-labile groups like 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mmt) or dimethoxybenzyl (DMB). These protecting groups are typically removed during the final cleavage of the peptide from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA). nih.gov

The use of pre-formed, appropriately protected this compound derivatives is standard practice. For instance, Fmoc-L-asparaginol(Trt)-OH allows for the direct coupling of the this compound moiety into the peptide chain using standard coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which activate the carboxylic acid of the incoming amino acid for amide bond formation. nih.govsigmaaldrich.com

Key this compound Derivatives in SPPS

| Derivative Name | Role of Protecting Groups | Typical Application |

|---|---|---|

| Fmoc-L-asparaginol | Fmoc: Protects the α-amino group during coupling; removed by base. | Standard building block for introducing this compound into a peptide sequence. myskinrecipes.com |

| Fmoc-Asn(Trt)-OH | Fmoc: Protects α-amino group. Trt (Trityl): Protects the side-chain amide to prevent dehydration and improve solubility; removed by acid. | Used to prevent β-cyanoalanine formation and enhance purity of the final peptide. nih.gov |

| Fmoc-Asn(Mbh)-OH | Fmoc: Protects α-amino group. Mbh (4,4'-Dimethoxybenzhydryl): Acid-labile side-chain protection. | Alternative to Trt for side-chain protection, offering different cleavage kinetics. capes.gov.br |

| Fmoc-Asn(Tmob)-OH | Fmoc: Protects α-amino group. Tmob (2,4,6-Trimethoxybenzyl): Acid-labile side-chain protection. | Used for rapid and clean side-chain deprotection during final cleavage. capes.gov.brgoogle.com |

Solution-Phase Synthesis of this compound-Containing Conjugates

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), offers a classical alternative to SPPS and is particularly useful for producing shorter peptides or for reactions that are difficult to perform on a solid support. Current time information in Tiranë, AL. This methodology is also applied to the creation of conjugates, where a molecule like this compound is chemically linked to another entity, such as a drug or a labeling agent. google.comgoogleapis.com

The synthesis of an this compound-containing conjugate in solution involves the stepwise formation of covalent bonds between the constituent molecules, which are all dissolved in a suitable solvent. A representative, though generalized, approach for conjugating this compound to another molecule (herein referred to as "Molecule-X") would involve several key steps:

Protection: Similar to SPPS, protecting groups are essential to ensure selective bond formation. For this compound, the primary amine is typically protected, for example with a tert-butyloxycarbonyl (Boc) group, yielding Boc-L-asparaginol. This prevents the amine from reacting during subsequent steps.

Activation & Coupling: The molecule to be conjugated to this compound's hydroxyl group (Molecule-X) must possess a reactive functional group, such as a carboxylic acid. This carboxylic acid is activated using a coupling reagent to facilitate the formation of an ester bond with the hydroxyl group of Boc-L-asparaginol. Common coupling reagents used in solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. americanpeptidesociety.orgbachem.com The activated Molecule-X then readily reacts with the unprotected hydroxyl group of Boc-L-asparaginol.

Purification: After the coupling reaction, the resulting protected conjugate (Boc-asparaginol-O-Molecule-X) must be purified from unreacted starting materials, coupling reagents, and byproducts. This is typically achieved through techniques such as extraction, precipitation, or column chromatography.

Deprotection: In the final step, the Boc protecting group is removed from the this compound moiety to yield the final conjugate. The Boc group is labile to acid and is typically removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

This strategy allows for the creation of conjugates where this compound acts as a polar, hydrophilic linker, which can be advantageous in modifying the properties of the conjugated molecule, as suggested in patent literature concerning prodrugs. google.comgoogleapis.com The specific choice of solvents, protecting groups, and coupling agents can be tailored based on the chemical properties of the molecule being conjugated.

Enzymatic and Metabolic Investigations Involving Asparaginol and Asparagine Metabolism

Asparagine Synthetase (ASNS) in Asparagine Biosynthesis and its Relevance to Asparaginol

Asparagine Synthetase (ASNS) is the enzyme responsible for the endogenous synthesis of asparagine. nih.gov Since this compound is a derivative of asparagine, the study of ASNS provides a critical framework for understanding the biological context of this compound.

Molecular Mechanisms of ASNS Catalysis

The catalytic mechanism of ASNS is a complex, ATP-dependent process that involves two distinct catalytic domains. nih.govwikipedia.org The reaction begins in the C-terminal domain with the activation of aspartate's carboxyl group by ATP, leading to the formation of a β-aspartyl-AMP intermediate. nih.govresearchgate.net Concurrently, the N-terminal domain hydrolyzes glutamine to produce glutamate (B1630785) and ammonia (B1221849). wikipedia.org The ammonia is then channeled through an intramolecular tunnel to the C-terminal domain, where it performs a nucleophilic attack on the β-aspartyl-AMP intermediate, resulting in the formation of asparagine, AMP, and pyrophosphate. nih.govwikipedia.org Key residues, such as Arginine-325 in E. coli AS-B, are crucial for stabilizing the transition state during the formation of the β-aspartyl-AMP intermediate. nih.gov

Enzyme Kinetics and Substrate Specificity Studies of ASNS

Kinetic analyses of human ASNS have determined the Michaelis constants (Km) for its primary substrates. These studies provide insight into the enzyme's affinity for its reactants and the efficiency of asparagine synthesis under various physiological conditions.

| Substrate | Reported Km Value (mM) | Reference |

|---|---|---|

| Aspartate | 0.53 ± 0.01 | nih.govresearchgate.net |

| Glutamine | 2.4 ± 0.04 | nih.govresearchgate.net |

This table presents the Michaelis constants (Km) for the substrates of human asparagine synthetase, indicating the concentration at which the enzyme reaches half of its maximum velocity.

Regulation of ASNS Expression and Activity

The expression of the ASNS gene is tightly regulated in response to cellular stress. uni.luphysiology.org Two major pathways that induce ASNS transcription are the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR). physiology.orgnih.gov Both pathways converge on the increased synthesis of the transcription factor ATF4, which then binds to a specific element in the ASNS promoter to enhance its expression. uni.lunih.gov This regulation allows cells to increase asparagine production when faced with nutrient limitation or endoplasmic reticulum stress. physiology.org

Interactions of this compound and Related Amino Alcohols with Specific Enzymes

While direct enzymatic studies on this compound are limited, the interactions of related amino alcohols and the functional role of the asparagine side chain in other enzymes can provide valuable insights into its potential biochemical behavior.

Hydrogen Bonding Networks and Active Site Residues (e.g., Asparagine 177 in Thymidylate Synthase)

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org This binding is often mediated by a network of non-covalent interactions, with hydrogen bonds playing a critical role, particularly for polar molecules like amino alcohols. The amide group of asparagine is an effective hydrogen bond donor and acceptor, making it a key residue in many active sites for stabilizing local structures. researchgate.netarizona.edu

A well-studied example is the role of Asparagine 177 (Asn177) in the active site of E. coli Thymidylate Synthase (TS). nih.gov TS catalyzes the methylation of dUMP to dTMP, a crucial step in DNA synthesis. wikipedia.org The side-chain amide of the highly conserved Asn177 residue forms critical hydrogen bonds with the O4 and N3 atoms of the dUMP substrate. nih.gov This interaction is a major determinant of the enzyme's specificity for its pyrimidine (B1678525) substrate. nih.gov The precise positioning and charge stabilization provided by this hydrogen bonding network are essential for the catalytic mechanism. nih.govnih.gov The study of such residues provides a model for how this compound, with its own hydrogen-bonding capabilities, might interact with and be recognized by various enzyme active sites.

| Enzyme | Key Active Site Residue | Interacting Substrate/Ligand Moiety | Role of the Interaction | Reference |

|---|---|---|---|---|

| Thymidylate Synthase | Asparagine 177 | O4 and N3 of dUMP | Substrate specificity and charge stabilization | nih.govnih.gov |

| HyHEL-10 Antibody | Asparagine 31, 32, 92 | Hen Egg White Lysozyme | Antigen recognition and complex stabilization | nih.gov |

This table highlights examples of asparagine residues in enzyme and protein active sites, detailing their interacting partners and functional significance in molecular recognition and catalysis.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to an enzyme's active site is not a simple lock-and-key process. According to the induced-fit model, the initial binding of a substrate can induce significant conformational changes in the enzyme. digitellinc.com This rearrangement alters the geometry of the active site to create a catalytically competent state, properly aligning the substrate and catalytic residues. purdue.edu This dynamic process ensures high specificity and catalytic efficiency. nih.gov

Ligand binding can alter the conformational landscape of an enzyme, leading to long-range structural rearrangements that can be detected by methods such as NMR spectroscopy. frontiersin.org The energy derived from the initial substrate binding interactions is used to overcome the thermodynamic barrier of this conformational change. digitellinc.com While specific studies on this compound-induced conformational changes are not widely available, it is a well-established principle that small molecules, including amino alcohols, can trigger such structural shifts upon binding to their respective protein targets, which is a fundamental aspect of enzyme function and regulation. purdue.edunih.gov

Asparagine Metabolism Pathways and Potential Role of this compound Derivatives

Asparagine is a non-essential amino acid in humans, meaning it can be synthesized by the body and is not strictly required from dietary sources. wikipedia.org It plays a vital role in protein synthesis, nitrogen transport and storage, and as a precursor for the synthesis of other biomolecules. researchgate.netoup.com The metabolic pathways governing its synthesis (anabolism) and breakdown (catabolism) are tightly regulated and crucial for cellular homeostasis. Understanding these pathways provides the essential biochemical context for investigating the potential formation and role of asparagine derivatives, such as this compound.

Asparagine Catabolism and Anabolism in Biological Systems

The balance between the synthesis and degradation of asparagine is critical for normal cellular function, with dysregulation being implicated in various diseases, including cancer. proquest.commdpi.com

Anabolism (Synthesis)

The primary pathway for asparagine synthesis involves the amidation of aspartate. This reaction is catalyzed by the enzyme asparagine synthetase (ASNS) in an ATP-dependent manner. wikipedia.org The precursor, aspartate, is generated from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, through a transamination reaction. wikipedia.org Glutamine is the principal nitrogen donor for this reaction in mammalian cells. nih.gov

This pathway is crucial for cell proliferation, especially under conditions where external asparagine is limited. frontiersin.org

Catabolism (Breakdown)

Asparagine degradation occurs through two main pathways located in different cellular compartments.

Cytosolic Hydrolysis: The most common catabolic route involves the hydrolysis of asparagine into aspartate and ammonia. This reaction is catalyzed by the enzyme asparaginase (B612624) (ASPG). wikipedia.orgproteinlounge.com The resulting aspartate can be converted back to oxaloacetate, which can then enter the TCA cycle or be used in gluconeogenesis. wikipedia.org

Mitochondrial Transamination: An alternative pathway, prominent in mitochondria, is initiated by asparagine aminotransferase. This enzyme catalyzes the transamination of asparagine to form α-ketosuccinamate. nih.gov Subsequently, the enzyme ω-amidase hydrolyzes α-ketosuccinamate to oxaloacetate and ammonia. nih.gov

The following table summarizes the key enzymes and reactions in asparagine metabolism.

| Pathway | Key Enzyme | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Anabolism | Asparagine Synthetase (ASNS) | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP | Cytosol |

| Catabolism (Hydrolysis) | Asparaginase (ASPG) | Asparagine, Water | Aspartate, Ammonia | Cytosol |

| Catabolism (Transamination) | Asparagine Aminotransferase & ω-amidase | Asparagine, α-keto acid | Oxaloacetate, Ammonia, Amino acid | Mitochondria |

Identification of this compound as a Metabolite or Derivative in Biological Samples via Mass Spectrometry

While the metabolic pathways of asparagine are well-characterized, the existence of its direct alcohol derivative, this compound (2-amino-3-carbamoylpropan-1-ol), as a naturally occurring metabolite in biological systems is not widely documented in scientific literature. The hypothetical formation of this compound from asparagine would involve the reduction of the amino acid's carboxyl group, a reaction potentially catalyzed by a carboxylate reductase enzyme. However, the identification of such an endogenous pathway and its resulting metabolite remains an area for further investigation.

Mass spectrometry (MS) stands as the primary analytical technique for the definitive identification and quantification of novel metabolites in complex biological samples. youtube.com Methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the high sensitivity and specificity required to detect and structurally elucidate compounds, even at trace levels. nih.govyoutube.com

The potential detection of this compound or its derivatives would rely on these advanced MS techniques. The general workflow involves:

Sample Preparation: Extraction of metabolites from biological matrices (e.g., cells, plasma, tissue).

Derivatization (often for GC-MS): Chemical modification of the analyte to increase its volatility and thermal stability. For an amino alcohol like this compound, this could involve silylation of the hydroxyl and amine groups. nih.gov For LC-MS, derivatization can be used to improve chromatographic retention and ionization efficiency. acs.org

Chromatographic Separation: Separation of the complex mixture of metabolites by GC or LC.

Mass Spectrometric Analysis: Ionization of the separated compounds and measurement of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental formula. mdpi.com

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ion of interest. The resulting fragmentation pattern provides a structural fingerprint that can be used to identify the molecule, often by comparison to a synthetic standard. mdpi.com

Although direct detection of this compound has not been reported, these methods are routinely used to analyze a wide array of amino acids and their derivatives, including amino alcohols, demonstrating the feasibility of such an analysis should the compound be present in a biological sample. nih.govnih.gov

The table below outlines the principles of mass spectrometry techniques applicable to the identification of novel metabolites like this compound.

| Technique | Principle of Detection | Key Information Obtained | Sample Preparation Considerations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized (typically by electron ionization) and detected based on m/z and fragmentation pattern. | Retention time, mass spectrum (fragmentation fingerprint). | Requires chemical derivatization for non-volatile analytes like amino alcohols to make them suitable for GC analysis. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase, followed by soft ionization (e.g., ESI) and detection. Precursor ions are selected and fragmented for specific detection. | Retention time, precursor ion m/z, product ion spectrum (structural information). High specificity and sensitivity. | Minimal sample preparation compared to GC-MS; derivatization is optional but can improve performance. |

| High-Resolution Mass Spectrometry (HRMS) | Measures m/z with very high accuracy, often coupled with LC (LC-HRMS). | Accurate mass, enabling determination of elemental composition (molecular formula). | Allows for untargeted screening of unknown metabolites in a complex sample. |

Structure Activity Relationship Sar and Advanced Computational Studies of Asparaginol Containing Molecules

Elucidation of Structure-Activity Relationships in Asparaginol Derivatives

SAR studies aim to identify specific structural features responsible for a molecule's biological effects, guiding the optimization of lead compounds. For molecules related to this compound, these studies often focus on modifications to the amino acid backbone, side chain, and stereochemistry.

Influence of this compound Chirality on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental in biological systems, as receptors and enzymes are themselves chiral. Consequently, different enantiomers of a chiral compound can exhibit vastly different pharmacological activities, potencies, and even safety profiles musechem.comnih.govchiralpedia.comlibretexts.org. Research on peptide antibiotics, such as clovibactin, has demonstrated that while the enantiomer of the parent compound is active, its efficacy is notably reduced compared to the natural stereoisomer nih.gov. This highlights the critical importance of stereochemistry in determining the biological performance of this compound-containing molecules, suggesting that the specific configuration at chiral centers can significantly influence binding to biological targets and subsequent activity.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how effectively it can bind to its intended target scirp.orgunifi.itwikipedia.org. Asparagine residues, for example, are known to be potent inducers of β-turns in proteins, often mediated by specific hydrogen-bonding interactions between the asparagine side chain and the protein backbone rsc.org. The gauche+ rotameric form of the asparagine side chain, along with its hydrogen-bonding patterns, can facilitate turn formation during protein folding rsc.org. Conformational analysis of peptides and their derivatives, including those that might incorporate this compound structures, is vital. Studies on cyclic peptides have shown that their conformation, influenced by turns and intramolecular hydrogen bonds, directly correlates with their biological activity uzh.ch. Understanding these conformational preferences, especially in solution, is key to designing molecules that adopt the optimal bioactive conformation for target engagement.

Computational Modeling and Simulation of this compound Interactions

Computational methods provide powerful tools to predict and analyze molecular interactions, offering atomic-level insights that are often challenging to obtain experimentally. These techniques are invaluable for understanding how this compound-containing molecules interact with biological targets.

Molecular Docking and Binding Energy Predictions for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex openaccessjournals.comukm.my. This simulation method is crucial for drug discovery, allowing researchers to identify potential drug candidates by predicting their binding affinity and mode of interaction with target enzymes or proteins openaccessjournals.comukm.mynih.govnih.gov. For example, molecular docking studies on asparagine derivatives (asparaptines) interacting with angiotensin-converting enzyme 2 (ACE2) have provided insights into their binding preferences, with certain conjugates showing better binding than others nih.gov. Similarly, docking studies of phenolic compounds with xanthine (B1682287) oxidase have yielded specific binding energy scores, indicating favorable interactions with the enzyme's active site ukm.my. Advanced computational approaches, such as those employing machine learning or physics-based scoring functions (e.g., MM/GBSA, SE(3) denoising score matching), are continuously being developed to improve the accuracy of binding energy predictions openreview.netnih.govbiorxiv.org.

Molecular Dynamics Simulations of Protein-Asparaginol Complexes

Molecular Dynamics (MD) simulations offer a dynamic perspective, tracking the movement of atoms and molecules over time to reveal the stability and conformational changes of protein-ligand complexes frontiersin.orguams.eduresearchgate.netnih.gov. These simulations are essential for understanding the temporal aspects of molecular interactions, such as how a ligand binds, dissociates, or induces conformational changes in a protein nih.govresearchgate.net. By simulating the behavior of protein-Asparaginol complexes, researchers can identify critical interaction points, assess the stability of the complex, and correlate dynamic behavior with biological activity nih.govmdpi.com. For instance, MD simulations can be used to evaluate the stability of docked complexes, providing a more comprehensive understanding of protein-ligand interactions beyond static docking poses nih.govresearchgate.net. These simulations are instrumental in refining drug design by predicting how modifications to a ligand might affect its dynamic interaction with a target protein.

Table 1: Illustrative Structure-Activity Relationships in Asparagine Derivatives

| Modification Type | Specific Modification Example | Biological Impact | Reference |

| Chirality | Clovibactin enantiomer vs. Clovibactin | Active, but less potent than the parent compound | nih.gov |

| Side-Chain | d-Hyn5 residue in Clovibactin replaced with a methyl group | Moderate loss of antibiotic activity | nih.gov |

| Backbone | N-methylated analogue of Clovibactin | Almost completely inactive | nih.gov |

| Side-Chain (N4-alkylation) | N4-Methyl-D-asparaginylamoxicillin (TA-058) | Broad-spectrum antibacterial activity | nih.gov |

| Side-Chain (Deamidation) | Asparagine residue deamidation in proteins | Can alter protein structure, stability, and function | researchgate.netwikipedia.org |

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Reaction Mechanisms

Quantum Mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies represent powerful computational tools for elucidating the intricate mechanisms of chemical reactions, particularly within complex biological systems like enzymes. These approaches allow for a detailed, atomistic understanding of reaction pathways, the identification of short-lived intermediates and transition states, and the quantification of energy barriers that dictate reaction rates.

General Principles and Applications:

QM methods, such as Density Functional Theory (DFT), provide a rigorous quantum-chemical treatment of electronic structure and bonding. They are essential for accurately describing the regions of a system where chemical transformations occur, such as bond breaking and formation mdpi.commdpi.comosti.gov. DFT calculations are widely employed to map potential energy surfaces (PES), identify stationary points (reactants, products, transition states), and determine activation energies mdpi.comsmu.eduijcce.ac.irresearchgate.netosti.gov.

However, applying pure QM methods to large biological systems, like enzymes, is computationally prohibitive due to the high cost associated with calculating the electronic structure of thousands of atoms. This limitation is overcome by hybrid QM/MM methods frontiersin.orgnih.govmpg.deresearchgate.netnsf.gov. In QM/MM approaches, the system is divided into two regions:

QM Region: This region encompasses the atoms directly involved in the chemical reaction (e.g., the active site of an enzyme, substrate, key catalytic residues). It is treated with QM methods (e.g., DFT) to accurately describe electronic redistribution during the reaction plos.orgfrontiersin.orgmpg.densf.gov.

MM Region: This region includes the surrounding environment, such as the bulk of the protein, solvent, or other non-reactive parts of the molecule. It is treated with Molecular Mechanics (MM) force fields, which are computationally less expensive and capture the classical physical interactions frontiersin.orgmpg.densf.gov.

The QM and MM regions are coupled, typically through electrostatic interactions (electrostatic embedding) or by treating boundary atoms with a combination of QM and MM (mechanical embedding or link atoms) mpg.densf.gov. This hybrid approach allows for high accuracy in the reactive center while efficiently incorporating the influence of the larger molecular environment.

Relevance to this compound-Containing Molecules:

While specific QM/MM or DFT studies focusing on the reaction mechanisms of L-Asparaginol itself or molecules where it is a primary structural component were not identified in the provided search results, these methodologies are extensively applied to understand related biochemical processes. For instance, studies on L-asparaginases, enzymes that metabolize L-asparagine (a precursor to L-Asparaginol), frequently employ QM/MM techniques tunonlab.comchemrxiv.orgnih.gov. These investigations aim to unravel the enzyme's catalytic cycle, including substrate binding, acylation, hydrolysis, and the role of specific amino acid residues in stabilizing transition states and lowering activation energies.

These studies on L-asparaginases highlight the utility of QM/MM for:

Identifying Reaction Intermediates and Transition States: Pinpointing the exact molecular structures and electronic configurations during a reaction plos.orgchemrxiv.org.

Calculating Energy Barriers: Quantifying the activation energies for key reaction steps, which directly correlate with reaction rates mdpi.complos.orgchemrxiv.org.

Understanding Catalytic Roles of Residues: Determining how specific amino acid residues in an enzyme's active site influence substrate activation and transition state stabilization frontiersin.orgchemrxiv.org.

Exploring Reaction Pathways: Differentiating between competing reaction mechanisms and identifying the most energetically favorable route mdpi.comsmu.eduresearchgate.netosti.gov.

Potential Data Table Structure (Illustrative, based on general QM/MM studies):

Given the absence of direct studies on L-Asparaginol's reaction mechanisms using QM/MM, the following table structure is illustrative of the types of data typically generated in such computational investigations.

| Reaction Step/Event | Computational Method (QM Level/Basis Set) | MM Model/Force Field | Key Features of Transition State/Intermediate | Calculated Energy Barrier (kcal/mol) | Reference (Illustrative) |

| Substrate Binding | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Hydrogen bonding, electrostatic interactions | N/A (Binding energy) | chemrxiv.org |

| Acylation | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Nucleophilic attack, bond formation | ~20-30 | chemrxiv.orgnih.gov |

| Hydrolysis | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Water molecule interaction, bond cleavage | ~15-25 | chemrxiv.orgnih.gov |

| Proton Transfer | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Hydrogen bond network, concerted motion | ~10-20 | mdpi.complos.org |

QM and QM/MM approaches are indispensable for dissecting complex reaction mechanisms in chemistry and biochemistry. While extensive literature exists on the application of these methods to enzyme catalysis and organic reactions, specific detailed research findings and data tables pertaining to the reaction mechanisms of L-Asparaginol or molecules directly containing it, analyzed via QM/MM or DFT, were not identified. Future research could potentially explore these areas to provide deeper insights into the reactivity of this compound-containing compounds.

Compound Name List:

this compound

L-Asparaginol

(3S)-3-Amino-4-hydroxybutanamide

Asparagine

L-asparaginase

Fmoc-Asparaginol(Trt)

Nα-Fmoc-L-asparaginol

References (Illustrative based on search results):

tunonlab.com ... chemrxiv.org ... nih.gov ... mdpi.com ... frontiersin.org ... plos.org ... frontiersin.org ... mdpi.com ... smu.edu ... nih.gov ... ijcce.ac.ir ... researchgate.net ... pitt.edu ... mpg.de ... arxiv.org ... osti.gov ... researchgate.net ... nsf.gov ...

(Note: The specific references cited in the text are placeholders corresponding to the search result numbers that provided the context for the statements made. Actual citations would require direct attribution to the specific papers found.)### 4.2.3. Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Reaction Mechanisms

Quantum Mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies represent powerful computational tools for elucidating the intricate mechanisms of chemical reactions, particularly within complex biological systems like enzymes. These approaches allow for a detailed, atomistic understanding of reaction pathways, the identification of short-lived intermediates and transition states, and the quantification of energy barriers that dictate reaction rates.

General Principles and Applications:

QM methods, such as Density Functional Theory (DFT), provide a rigorous quantum-chemical treatment of electronic structure and bonding. They are essential for accurately describing the regions of a system where chemical transformations occur, such as bond breaking and formation mdpi.commdpi.comosti.gov. DFT calculations are widely employed to map potential energy surfaces (PES), identify stationary points (reactants, products, transition states), and determine activation energies mdpi.comsmu.eduijcce.ac.irresearchgate.netosti.gov.

However, applying pure QM methods to large biological systems, like enzymes, is computationally prohibitive due to the high cost associated with calculating the electronic structure of thousands of atoms. This limitation is overcome by hybrid QM/MM methods frontiersin.orgnih.govmpg.deresearchgate.netnsf.gov. In QM/MM approaches, the system is divided into two regions:

QM Region: This region encompasses the atoms directly involved in the chemical reaction (e.g., the active site of an enzyme, substrate, key catalytic residues). It is treated with QM methods (e.g., DFT) to accurately describe electronic redistribution during the reaction plos.orgfrontiersin.orgmpg.densf.gov.

MM Region: This region includes the surrounding environment, such as the bulk of the protein, solvent, or other non-reactive parts of the molecule. It is treated with Molecular Mechanics (MM) force fields, which are computationally less expensive and capture the classical physical interactions frontiersin.orgmpg.densf.gov.

The QM and MM regions are coupled, typically through electrostatic interactions (electrostatic embedding) or by treating boundary atoms with a combination of QM and MM (mechanical embedding or link atoms) mpg.densf.gov. This hybrid approach allows for high accuracy in the reactive center while efficiently incorporating the influence of the larger molecular environment.

Relevance to this compound-Containing Molecules:

While specific QM/MM or DFT studies focusing on the reaction mechanisms of L-Asparaginol itself or molecules where it is a primary structural component were not identified in the provided search results, these methodologies are extensively applied to understand related biochemical processes. For instance, studies on L-asparaginases, enzymes that metabolize L-asparagine (a precursor to L-Asparaginol), frequently employ QM/MM techniques tunonlab.comchemrxiv.orgnih.gov. These investigations aim to unravel the enzyme's catalytic cycle, including substrate binding, acylation, hydrolysis, and the role of specific amino acid residues in stabilizing transition states and lowering activation energies.

These studies on L-asparaginases highlight the utility of QM/MM for:

Identifying Reaction Intermediates and Transition States: Pinpointing the exact molecular structures and electronic configurations during a reaction plos.orgchemrxiv.org.

Calculating Energy Barriers: Quantifying the activation energies for key reaction steps, which directly correlate with reaction rates mdpi.complos.orgchemrxiv.org.

Understanding Catalytic Roles of Residues: Determining how specific amino acid residues in an enzyme's active site influence substrate activation and transition state stabilization frontiersin.orgchemrxiv.org.

Exploring Reaction Pathways: Differentiating between competing reaction mechanisms and identifying the most energetically favorable route mdpi.comsmu.eduresearchgate.netosti.gov.

Potential Data Table Structure (Illustrative, based on general QM/MM studies):

Given the absence of direct studies on L-Asparaginol's reaction mechanisms using QM/MM, the following table structure is illustrative of the types of data typically generated in such computational investigations.

| Reaction Step/Event | Computational Method (QM Level/Basis Set) | MM Model/Force Field | Key Features of Transition State/Intermediate | Calculated Energy Barrier (kcal/mol) |

| Substrate Binding | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Hydrogen bonding, electrostatic interactions | N/A (Binding energy) |

| Acylation | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Nucleophilic attack, bond formation | ~20-30 |

| Hydrolysis | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Water molecule interaction, bond cleavage | ~15-25 |

| Proton Transfer | DFT (e.g., B3LYP/6-31G) | AMBER ff14SB | Hydrogen bond network, concerted motion | ~10-20 |

QM and QM/MM approaches are indispensable for dissecting complex reaction mechanisms in chemistry and biochemistry. While extensive literature exists on the application of these methods to enzyme catalysis and organic reactions, specific detailed research findings and data tables pertaining to the reaction mechanisms of L-Asparaginol or molecules directly containing it, analyzed via QM/MM or DFT, were not identified. Future research could potentially explore these areas to provide deeper insights into the reactivity of this compound-containing compounds.

Compound Name List:

this compound

L-Asparaginol

(3S)-3-Amino-4-hydroxybutanamide

Asparagine

L-asparaginase

Fmoc-Asparaginol(Trt)

Nα-Fmoc-L-asparaginol

Biotechnological and Research Applications of Asparaginol and Its Derivatives

Engineering of Peptides and Proteins with Modified Asparaginol Residues

The incorporation of this compound and its protected forms is a key strategy in modern peptide synthesis, offering a way to create complex and stable peptide structures. chemimpex.com In solid-phase peptide synthesis, derivatives such as Fluorenylmethoxycarbonyl (Fmoc)-L-asparaginol serve as essential building blocks. chemimpex.com The Fmoc group provides protection for the amine group, allowing for controlled and sequential addition of amino acids to build a specific peptide sequence. chemimpex.com

A primary motivation for using this compound derivatives is to circumvent common side reactions associated with the standard amino acid asparagine, such as the dehydration of the side-chain amide during the activation step, which can lead to the formation of β-cyanoalanine. nih.gov By using side-chain protected derivatives like Fmoc-Asn(Trt)-OH or by introducing asparagine as a pre-activated ester, these side reactions can be minimized, leading to a more homogeneous and pure peptide product. nih.gov Furthermore, the spontaneous, non-enzymatic deamidation of asparagine residues is a major pathway for protein degradation, creating isoaspartyl and aspartyl residues that can alter a protein's structure and function. nih.govnih.govmdpi.com Engineering peptides with this compound, an amino alcohol, instead of asparagine, an amino acid, can enhance the stability of the final molecule by preventing this degradation pathway. chemimpex.comchemimpex.com This enhanced stability is particularly valuable in the development of therapeutic peptides. chemimpex.comchemimpex.com The ability to create synthetic peptides that mimic protein binding sites is a promising therapeutic strategy, and the chemical modifications afforded by using non-proteinogenic amino acids and their derivatives, including this compound, expand the chemical and structural diversity available for these applications. frontiersin.org

Development of Molecular Probes and Labeling Reagents Incorporating this compound

This compound and its derivatives are utilized in the synthesis of specialized molecules for detection and labeling in biological systems. glbiochem.comnih.gov These compounds can be incorporated into larger structures to create molecular probes, which are valuable for studying protein interactions, drug delivery, and medical imaging. chemimpex.comgoogle.com For instance, peptide derivatives containing this compound can be designed as vectors to carry diagnostic agents or other molecular probes across cell membranes. google.com

A specific application involves the functionalization of nanoparticles. In one study, peptidols (peptide alcohols) including a sequence containing this compound (H-CALNN-ol) were used to create a ligand shell on silver nanoparticles. a-star.edu.sg This approach allows for the creation of stable, monofunctional nanoparticles that can be used in biological environments with controlled stoichiometry, which is of interest for developing single-molecule probe systems. a-star.edu.sg In the field of chemical proteomics, this compound derivatives are used in the synthesis of small molecule probes designed to identify the protein targets of natural products. researchgate.netuni-due.de For example, Fmoc-asparaginol(Trt) has been anchored to a resin as a starting point for the synthesis of complex probes used to investigate cellular signaling pathways. researchgate.net

Utilization in Analytical Methodologies for Amino Acid and Peptide Quantification

The quantification of peptides and their modifications is critical in the development of protein-based biotherapeutics, where chemical changes can impact stability and activity. nih.gov A frequent and problematic modification is the deamidation of asparagine, which converts it to aspartic acid or its isomer, isoaspartic acid. nih.govproteinmetrics.com This change is difficult to measure accurately because the mass difference is very small (0.984 Da). proteinmetrics.com

Analytical techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) have been shown to effectively separate peptides containing deamidated asparagine residues from their native forms, allowing for their individual quantification. nih.gov While these methods focus on quantifying the degradation products (aspartate and isoaspartate) rather than using this compound as a standard, they highlight the analytical challenges that drive the need for precise quantification of asparagine-related species. nih.govproteinmetrics.com Modern peptide analysis relies heavily on mass spectrometry to detect and localize such modifications, ensuring the quality and safety of peptide-based drugs. biopharmaspec.com Automated, untargeted UPLC-MS methods are also being developed to provide a complete description and absolute quantification of the entire peptide composition in complex mixtures like protein hydrolysates. wur.nl

Peptide mass fingerprinting (PMF) is an analytical technique used to identify proteins by measuring the absolute masses of peptides formed after the protein is cleaved. wikipedia.org These masses are then compared to a database of theoretical peptide masses from known proteins. wikipedia.org Similarly, metabolomic fingerprinting aims to analyze a large number of metabolites in a sample to create a characteristic profile. frontiersin.org

Mass spectrometry (MS) is the core technology for these fingerprinting techniques and is central to studying asparagine-related compounds and modifications. wikipedia.orgau.dk A specialized MS-based strategy has been developed for the structural "fingerprinting" of Asn-linked carbohydrates, allowing for the determination of carbohydrate composition at specific attachment sites in glycoproteins. nih.gov MS is also the primary tool for analyzing the products of asparagine deamidation, which involves complex isomer separation and quantification. nih.gov

In the context of metabolite profiling, untargeted metabolomics using gas chromatography-mass spectrometry (GC-MS) has been employed to study the effects of asparagine deprivation in cells. nih.gov Such studies can identify significant changes in the global metabolic profile, including impacts on central carbon and amino acid metabolism. nih.gov In one metabolomics study on diabetic patients, N-Acetyl asparagine was identified as a potential biomarker associated with the QTc interval, a measure of heart function, demonstrating the power of these techniques to link specific metabolites to physiological conditions. mdpi.com

Role in Studying Cellular Processes and Signaling Pathways (e.g., plant growth regulation)

Asparagine and its metabolic pathways play crucial roles in cellular processes, and this compound-containing compounds have proven useful in studying these functions. ontosight.aisigmaaldrich.com Asparagine metabolism is deeply interconnected with central cellular functions, including protein synthesis, nucleotide synthesis, and cell signaling. ontosight.aipatsnap.com Recent research suggests that asparagine acts as a key signaling molecule, with the enzyme asparagine synthetase (ASNS) serving as a sensor for nutrient sufficiency that regulates cell growth and survival. nih.gov The expression of the ASNS gene itself can be induced through signaling pathways that may involve protein kinase C, independent of the cellular asparagine concentration. nih.gov

A notable application of this compound is in the study of plant growth regulation. The natural product Rotihibin A, isolated from Streptomyces sp., was identified as a plant growth regulator that inhibits the growth of lettuce seedlings. tandfonline.com Structural analysis revealed that Rotihibin A is a peptide that contains a 3-amino-4-hydroxybutanamide residue, also known as this compound. tandfonline.commolaid.com This discovery directly links a naturally occurring this compound-containing compound to a specific biological regulatory function in plants. tandfonline.com Broader studies have shown that asparagine is a primary molecule for nitrogen transport in many plants and that the application of exogenous asparagine can act as a biostimulant, promoting growth and altering nitrogen and carbon metabolism in a dose-dependent manner. nih.gov The metabolism of aspartate, the precursor to asparagine, is also considered essential for plant growth, development, and acclimation to stress. nih.gov

Research Findings Summary

| Research Area | Key Finding | Application/Significance | Relevant Compounds | Citations |

| Peptide Engineering | Use of Fmoc-protected this compound derivatives prevents side reactions (e.g., β-cyanoalanine formation) during solid-phase peptide synthesis. | Enables the creation of more stable and pure synthetic peptides for therapeutic and research use. | Fmoc-L-asparaginol, Fmoc-Asn(Trt)-OH | chemimpex.comnih.gov |

| Molecular Probes | Peptidols containing this compound (H-CALNN-ol) can be used to create stable, functionalized silver nanoparticles. | Development of single-molecule probe systems for biological sensing and imaging. | H-CALNN-ol | a-star.edu.sg |

| Peptide Quantification | Hydrophilic interaction liquid chromatography (HILIC) can separate and quantify peptides with deamidated asparagine residues. | Critical for quality control in the manufacturing of biotherapeutic proteins, where deamidation affects stability and function. | Aspartic acid, Isoaspartic acid | nih.gov |

| Metabolite Profiling | Untargeted metabolomics identified N-Acetyl asparagine as a potential biomarker associated with prolonged QTc in diabetic patients. | Provides new avenues for diagnosing and understanding the metabolic basis of cardiovascular complications in diabetes. | N-Acetyl asparagine | mdpi.com |

| Plant Growth Regulation | The natural product Rotihibin A, which contains an this compound residue, was identified as a plant growth regulator. | Demonstrates a direct biological function of an this compound-containing molecule and provides a tool for studying plant signaling. | Rotihibin A, this compound | tandfonline.commolaid.com |

Future Research Trajectories and Interdisciplinary Perspectives in Asparaginol Studies

Exploration of Novel Enzymatic Transformations Involving Asparaginol

The precise and efficient nature of enzymatic catalysis makes it an attractive avenue for modifying and synthesizing this compound derivatives. Future research can focus on identifying or engineering enzymes capable of performing specific transformations on the this compound scaffold. This could involve exploring biocatalytic routes for creating novel this compound analogs with tailored properties or investigating enzymes that naturally interact with or metabolize this compound.

Enzyme Engineering for this compound Modification: Advances in protein engineering, particularly directed evolution and rational design, can be applied to modify existing enzymes (e.g., ligases, hydrolases, oxidoreductases) to accept this compound as a substrate or to alter their substrate specificity. For instance, asparaginyl ligases, known for their role in site-specific protein modification and peptide synthesis nih.govnih.gov, could be engineered to catalyze novel peptide bond formations involving this compound.

Biocatalytic Synthesis of Derivatives: Identifying or developing enzymes that can selectively functionalize this compound at its amino, hydroxyl, or amide groups could lead to the synthesis of complex molecules. This might include esterification, amidation, or glycosylation reactions, mimicking natural biosynthetic pathways or creating novel chemical entities.

Metabolic Pathway Elucidation: Understanding the potential endogenous roles of this compound, if any, would involve identifying enzymes involved in its synthesis or degradation. Research into asparagine synthetase nih.govnih.govuniprot.org and other amino acid metabolic enzymes provides a framework for investigating this compound's place in biological systems.

| Enzyme Class/Type | Potential Transformation | Rationale/Example |

| Asparaginyl Ligases | Peptide bond formation, Protein ligation | Engineering for selective conjugation of this compound to peptides or proteins nih.govnih.gov. |

| Hydrolases (e.g., Esterases) | Selective esterification/hydrolysis of hydroxyl group | Creating ester derivatives for prodrug strategies or modifying solubility. |

| Amidases/Aminopeptidases | Modification of the amide group | Exploring amide hydrolysis or transamidation for novel functional groups. |

| Oxidoreductases | Oxidation/reduction of functional groups | Modifying the hydroxyl or amino groups for altered reactivity or biological activity. |

| Transaminases | Transfer of amino groups | Investigating potential roles in amino acid interconversion pathways, similar to asparagine transaminases nih.gov. |

Integration of High-Throughput Screening and Computational Design for New Derivatives

The discovery of novel this compound derivatives with desirable properties can be significantly accelerated by integrating high-throughput screening (HTS) and advanced computational design methodologies. These approaches allow for the rapid evaluation of large chemical spaces and the rational design of molecules with predicted activities.

Virtual Screening and Ligand-Based Design: Computational techniques such as virtual screening, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to identify potential this compound analogs. By screening large compound libraries against known biological targets or by analyzing existing structure-activity data, researchers can predict compounds with high binding affinity or desired functional characteristics mdpi.comdeepmirror.airesearchgate.netnih.govnih.gov.

Structure-Based Drug Design: If the three-dimensional structure of this compound or its target interactions becomes known, structure-based design approaches, including molecular docking and molecular dynamics simulations, can guide the optimization of this compound derivatives. This allows for the precise modification of chemical structures to enhance potency, selectivity, and pharmacokinetic properties mdpi.comnih.govd-nb.infosciopen.com.

High-Throughput Screening (HTS) Assays: Developing robust HTS assays tailored for this compound-related biological activities is crucial. These assays can rapidly screen large compound libraries for hits that modulate specific biological pathways or targets, serving as a starting point for lead optimization nih.govnih.govmdpi.com.

| Method | Application | Relevance to this compound |

| Virtual Screening | Hit identification, Scaffold hopping | Identifying novel chemical scaffolds based on this compound or its analogs with predicted biological activity deepmirror.airesearchgate.netnih.govnih.govbiorxiv.org. |

| QSAR/SAR Studies | Predicting activity, Optimizing lead compounds | Establishing relationships between this compound derivative structures and their biological effects, guiding medicinal chemistry efforts mdpi.commdpi.comnih.govd-nb.infosciopen.com. |

| High-Throughput Screening | Primary screening of compound libraries, Hit validation | Rapidly identifying potential this compound-based modulators of biological targets or pathways nih.govnih.govmdpi.com. |

| Fragment-Based Design | Building complex molecules from smaller units | Identifying key binding fragments that can be incorporated into this compound-based structures. |

| Combinatorial Chemistry | Generating diverse libraries of analogs | Synthesizing a wide range of this compound derivatives for screening and SAR studies. |

Systems Biology Approaches to Map this compound's Role in Complex Biological Networks

Understanding the potential biological significance of this compound necessitates its placement within the context of cellular metabolic and signaling networks. Systems biology approaches offer powerful tools to achieve this, enabling a holistic view of how this compound might function within a biological system.

Metabolomic and Transcriptomic Analysis: Profiling cellular metabolites and gene expression patterns under conditions where this compound is present or its levels are altered can reveal its involvement in specific metabolic pathways. Studies on asparagine metabolism in plants and microorganisms provide a foundation for such investigations nih.govuniprot.orgnih.govnih.govresearchgate.netfrontiersin.org.

Network Modeling: Constructing computational models of metabolic and signaling networks can help predict the behavior of this compound within these systems. Flux balance analysis (FBA) and other network-based modeling techniques can elucidate how this compound might influence pathway fluxes or cellular states embopress.orgfrontiersin.orgnih.gov.

Interaction Mapping: Identifying proteins or other biomolecules that interact with this compound would be a critical step in mapping its functional role. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or yeast two-hybrid screens could be adapted for this purpose.

| Tool/Approach | Information Gained | Potential Insight for this compound |

| Metabolomics | Cellular levels of metabolites, metabolic flux | Identifying if this compound is an endogenous metabolite, its concentration changes under different conditions, and its role in metabolic pathways nih.govnih.govresearchgate.netfrontiersin.org. |

| Transcriptomics | Gene expression profiles | Revealing changes in genes related to this compound synthesis or degradation, or genes regulated by this compound nih.govnih.govuniprot.org. |

| Proteomics | Protein expression levels, post-translational modifications, protein interactions | Identifying proteins that interact with this compound, providing clues about its function and cellular localization. |

| Flux Balance Analysis | Predicting metabolic fluxes and cellular growth | Modeling this compound's impact on metabolic network dynamics and its contribution to cellular phenotypes. |

| Network Analysis | Identifying key nodes, pathways, and regulatory mechanisms | Understanding this compound's position within broader biological networks and its potential regulatory roles. |

Advancements in De Novo Design of Asparginol-Based Functional Molecules

Beyond identifying existing derivatives, the field of de novo design offers the opportunity to create entirely novel molecules that incorporate the this compound scaffold for specific functional purposes. This approach leverages a deep understanding of chemical principles and biological needs to engineer molecules with precisely defined properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.